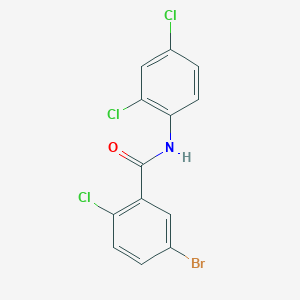
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide
Overview
Description
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDCRB is a selective inhibitor of the fungal mitochondrial respiratory chain, making it a valuable tool in the study of mitochondrial function and its role in various biological processes.
Mechanism of Action
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide works by inhibiting the fungal mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex. This results in a decrease in ATP production and an accumulation of reactive oxygen species (ROS) within the mitochondria, ultimately leading to cell death.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its role as a mitochondrial inhibitor, 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide has been shown to have antifungal and antibacterial properties. It has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide in lab experiments is its selectivity for the fungal mitochondrial respiratory chain. This allows researchers to investigate the specific role of mitochondrial function in various biological processes without affecting other cellular pathways. However, one limitation of using 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide is its potential toxicity to mammalian cells. Careful dosing and experimental design must be used to ensure that the compound does not have unintended effects on non-target cells.
Future Directions
There are several potential future directions for research involving 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide. One area of interest is the development of new compounds based on the structure of 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide that have improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of mitochondrial dysfunction in other diseases, such as cardiovascular disease and diabetes. Finally, 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide could be used as a tool to investigate the role of mitochondrial function in aging and age-related diseases.
Scientific Research Applications
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide has been used extensively in scientific research to investigate the role of mitochondrial function in various biological processes. For example, 5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide has been used to study the effects of mitochondrial dysfunction on cancer cell proliferation and survival. It has also been used to investigate the role of mitochondrial function in neurodegenerative diseases such as Parkinson's disease.
properties
IUPAC Name |
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO/c14-7-1-3-10(16)9(5-7)13(19)18-12-4-2-8(15)6-11(12)17/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEGOECNUCNQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2,4-dichlorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3735891.png)
![5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3735895.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B3735898.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3735900.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-chloro-4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B3735910.png)
![N-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3735916.png)
![3-ethyl-4-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735923.png)

![4-(3,4-dihydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735938.png)
![4-(1,3-benzodioxol-5-yl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735942.png)
![4-(4-ethylphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735953.png)
![4-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735974.png)
![1-isobutyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735977.png)
